![molecular formula C19H16BrNO4 B3694170 5-{[3-Bromo-4-(dimethylamino)phenyl]methylidene}-2-phenyl-1,3-dioxane-4,6-dione](/img/structure/B3694170.png)
5-{[3-Bromo-4-(dimethylamino)phenyl]methylidene}-2-phenyl-1,3-dioxane-4,6-dione
Descripción general
Descripción
5-{[3-Bromo-4-(dimethylamino)phenyl]methylidene}-2-phenyl-1,3-dioxane-4,6-dione is a complex organic compound with a unique structure that includes a brominated aromatic ring, a dimethylamino group, and a dioxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-Bromo-4-(dimethylamino)phenyl]methylidene}-2-phenyl-1,3-dioxane-4,6-dione typically involves the reaction of 3-bromo-4-(dimethylamino)benzaldehyde with 2-phenyl-1,3-dioxane-4,6-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-{[3-Bromo-4-(dimethylamino)phenyl]methylidene}-2-phenyl-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the carbonyl groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as potassium carbonate, and a polar aprotic solvent, such as dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-{[3-Bromo-4-(dimethylamino)phenyl]methylidene}-2-phenyl-1,3-dioxane-4,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-{[3-Bromo-4-(dimethylamino)phenyl]methylidene}-2-phenyl-1,3-dioxane-4,6-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the dimethylamino group play crucial roles in binding to these targets, while the dioxane ring provides structural stability. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.
Comparación Con Compuestos Similares
Similar Compounds
5-[3-Bromo-4-(dimethylamino)phenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one: This compound shares a similar brominated aromatic ring and dimethylamino group but differs in its overall structure and ring system.
4-(N,N-Dimethyl)aniline magnesium bromide: Contains the dimethylamino group and bromine but lacks the dioxane ring and phenyl groups.
Uniqueness
5-{[3-Bromo-4-(dimethylamino)phenyl]methylidene}-2-phenyl-1,3-dioxane-4,6-dione is unique due to its combination of functional groups and ring systems, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.
Propiedades
IUPAC Name |
5-[[3-bromo-4-(dimethylamino)phenyl]methylidene]-2-phenyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO4/c1-21(2)16-9-8-12(11-15(16)20)10-14-17(22)24-19(25-18(14)23)13-6-4-3-5-7-13/h3-11,19H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYHCQZCVODSBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=C2C(=O)OC(OC2=O)C3=CC=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-chlorophenyl)-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3694095.png)
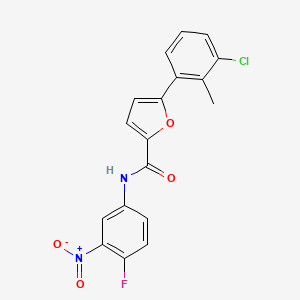
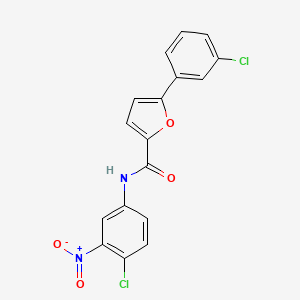
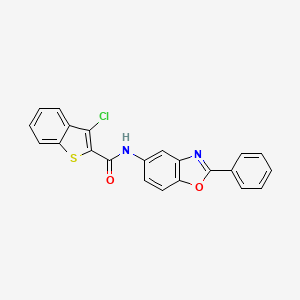
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B3694115.png)
![5-[(4-bromo-3-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B3694119.png)
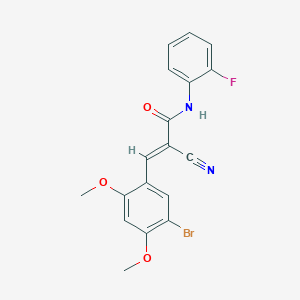
![3-[4-(2-amino-2-oxoethoxy)-3-bromophenyl]-N-(5-chloro-2-methoxyphenyl)-2-cyanoacrylamide](/img/structure/B3694134.png)
![N-[4-(aminosulfonyl)phenyl]-5-(3-chloro-2-methylphenyl)-2-furamide](/img/structure/B3694143.png)
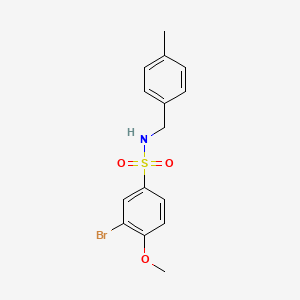
![8-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-1,3,7-trimethylpurine-2,6-dione](/img/structure/B3694159.png)
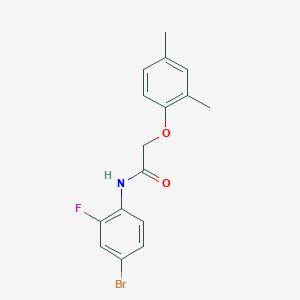
![2-[2-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetylamino]benzoic acid](/img/structure/B3694169.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-5-(4-fluorophenyl)-2-furamide](/img/structure/B3694185.png)
